molecular formula C10H15N3O4S B7590297 N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide

N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide

Cat. No. B7590297
M. Wt: 273.31 g/mol
InChI Key: GPBKPJCIYFLMIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has demonstrated promising potential as a therapeutic agent for the treatment of various diseases and conditions, including cancer, inflammation, and autoimmune disorders. In

Mechanism of Action

The mechanism of action of N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide is not fully understood, but it is thought to involve inhibition of certain enzymes and signaling pathways involved in inflammation and tumor growth. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer and plays a role in tumor growth and survival. Additionally, N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide has been shown to modulate the activity of immune cells, including T cells and macrophages, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical models. These include inhibition of tumor growth and metastasis, reduction of inflammation and tissue damage, and modulation of immune cell activity. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide in lab experiments is its broad spectrum of activity, which makes it a useful tool for investigating the role of inflammation and immune cell activity in various disease models. Additionally, this compound has demonstrated good pharmacokinetic properties and low toxicity, making it a safe and effective tool for preclinical studies. However, one limitation of using N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide is its relatively complex synthesis method, which may limit its availability and accessibility for some researchers.

Future Directions

There are several promising future directions for research on N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide. One area of interest is the development of more efficient and scalable synthesis methods for this compound, which could increase its availability and accessibility for researchers. Additionally, further investigation of the mechanism of action of N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide could lead to the identification of new targets for therapeutic intervention in cancer and inflammatory diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in human patients, with the ultimate goal of developing a new treatment option for these diseases.

Synthesis Methods

The synthesis of N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide involves a series of chemical reactions. The starting materials for this synthesis are 2-pyrrolidinone and 2-amino-4-methylsulfonylbenzoic acid. These two compounds are reacted in the presence of a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to form the desired product. The reaction is typically carried out in a solvent, such as dimethylformamide (DMF), and requires careful control of temperature, pH, and reaction time to achieve high yields.

Scientific Research Applications

N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory, anti-tumor, and immunomodulatory effects, making it a promising candidate for the treatment of various diseases and conditions. Researchers have investigated the use of N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide in preclinical models of cancer, autoimmune disorders, and other inflammatory conditions, with promising results.

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S/c11-18(15,16)8-4-9(12-6-8)10(14)13-5-7-2-1-3-17-7/h4,6-7,12H,1-3,5H2,(H,13,14)(H2,11,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBKPJCIYFLMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=CN2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(oxolan-2-ylmethyl)-4-sulfamoyl-1H-pyrrole-2-carboxamide

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